Rawsonol
Overview
Description
Rawsonol is a brominated diphenylmethane derivative obtained from the green alga Avrainvillea rawsoni. It exhibits inhibitory activity against 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is an enzyme involved in cholesterol biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Rawsonol is primarily extracted from the green alga Avrainvillea rawsoni. The extraction process involves the use of organic solvents to isolate the compound from the algal biomass. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Avrainvillea rawsoni, followed by extraction and purification processes. The cultivation conditions, such as light, temperature, and nutrient availability, are optimized to maximize the yield of this compound. The extraction process is scaled up using industrial-grade solvents and chromatographic systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Rawsonol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of de-brominated or partially reduced products.
Substitution: Bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated or partially reduced products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Rawsonol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study brominated diphenylmethane derivatives and their reactivity.
Biology: Investigated for its potential as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is involved in cholesterol biosynthesis.
Medicine: Explored for its potential therapeutic applications in lowering cholesterol levels and treating hypercholesterolemia.
Mechanism of Action
Rawsonol exerts its effects by inhibiting the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is a key player in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol. The molecular targets and pathways involved include the binding of this compound to the active site of the enzyme, thereby preventing the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate .
Comparison with Similar Compounds
Lovastatin: Another inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, used clinically to lower cholesterol levels.
Simvastatin: A synthetic derivative of lovastatin with similar inhibitory activity.
Atorvastatin: A more potent inhibitor of the same enzyme, widely used in the treatment of hypercholesterolemia.
Uniqueness of Rawsonol: this compound is unique due to its natural origin from the green alga Avrainvillea rawsoni. Unlike synthetic statins, this compound offers a natural alternative with potentially fewer side effects. Additionally, its brominated structure provides unique chemical properties that can be exploited in various scientific and industrial applications .
Properties
CAS No. |
125111-69-5 |
---|---|
Molecular Formula |
C29H24Br4O7 |
Molecular Weight |
804.1 g/mol |
IUPAC Name |
6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C29H24Br4O7/c1-40-12-17-11-23(33)29(39)27(37)19(17)6-14-4-16(25(35)21(31)8-14)9-15-10-22(32)28(38)26(36)18(15)5-13-2-3-24(34)20(30)7-13/h2-4,7-8,10-11,34-39H,5-6,9,12H2,1H3 |
InChI Key |
KCFBHVMAGOSSRA-UHFFFAOYSA-N |
SMILES |
COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br |
Canonical SMILES |
COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br |
Appearance |
Solid powder |
125111-69-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rawsonol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.